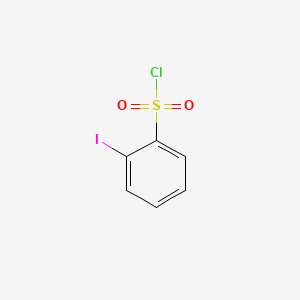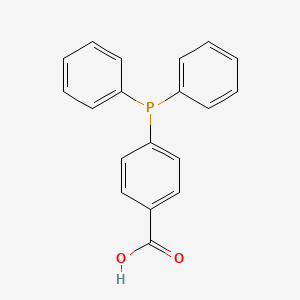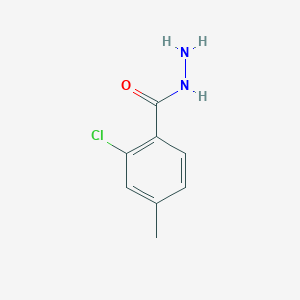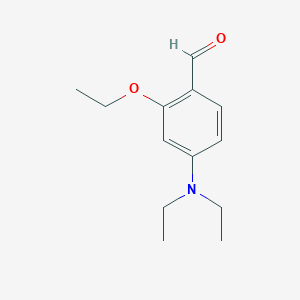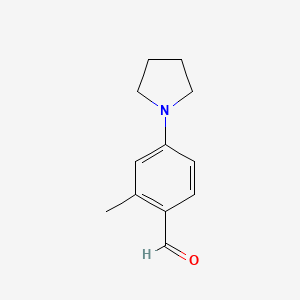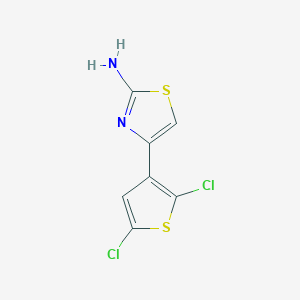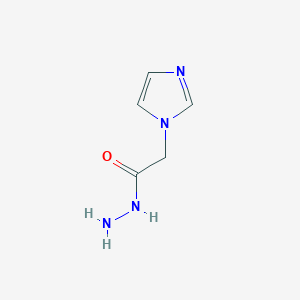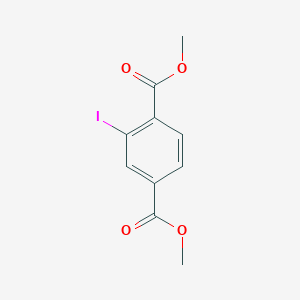
Dimethyl-4-iodobenzoat
Übersicht
Beschreibung
Dimethyl iodoterephthalate is an organic compound with the molecular formula C10H9IO4. It is a derivative of terephthalic acid, where two methyl ester groups and one iodine atom are attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl iodoterephthalate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of advanced materials, such as polymers and flame retardants.
Biological Studies: Researchers use dimethyl iodoterephthalate to study the effects of halogenated aromatic compounds on biological systems.
Wirkmechanismus
Target of Action
Dimethyl iodoterephthalate is a derivative of dimethyl terephthalate, which is used in the preparation of phosphonic and boronic esters and acids . .
Mode of Action
It is known that dimethyl terephthalate derivatives, including Dimethyl iodoterephthalate, are used in transition metal-catalyzed coupling reactions to produce new reactive flame retardants .
Biochemical Pathways
It is known that dimethyl terephthalate derivatives are used in the preparation of phosphonic and boronic esters and acids, which are then tested for heat release reduction . This suggests that Dimethyl iodoterephthalate may play a role in these chemical reactions.
Result of Action
The results of the action of Dimethyl iodoterephthalate are primarily observed in its role as a precursor in the synthesis of new reactive flame retardants. The addition of boronic or phosphonic acids greatly lowers the heat release, due to a condensed phase (char formation) mechanism .
Vorbereitungsmethoden
Dimethyl iodoterephthalate can be synthesized through several methods. One common synthetic route involves the iodination of dimethyl terephthalate. This process typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like acetic acid .
Industrial production methods may involve similar iodination reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Dimethyl iodoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in dimethyl iodoterephthalate can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester groups in dimethyl iodoterephthalate can be reduced to alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce complex aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Dimethyl iodoterephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Dimethyl 2,5-diiodoterephthalate:
Dimethyl aminoterephthalate: Contains an amino group instead of an iodine atom, leading to different reactivity and applications, particularly in the synthesis of dyes and pharmaceuticals.
Dimethyl iodoterephthalate’s uniqueness lies in its iodine atom, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
dimethyl 2-iodobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVAYVYHUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348410 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165534-79-2 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165534-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Dimethyl iodoterephthalate in materials science?
A1: Dimethyl iodoterephthalate serves as a valuable reagent in synthesizing novel flame-retardant materials. [] Its reactivity allows for the incorporation of phosphonic and boronic acid groups into its structure through transition metal-catalyzed coupling reactions. These modified compounds exhibit significant flame-retardant properties, primarily due to a condensed phase mechanism involving char formation. [] For instance, incorporating boronic or phosphonic acids significantly lowers the heat release of thermoplastic polyurethane when blended. []
Q2: How does Dimethyl iodoterephthalate contribute to the understanding of energy transfer in polymer matrices?
A2: While not directly studied in the provided research, Dimethyl iodoterephthalate's structural similarity to Dimethyl terephthalate makes it a potentially useful tool in studying energy transfer. Research shows that incorporating quenching molecules like Dimethyl iodoterephthalate into a polymer matrix, such as poly(ethylene 2,6-naphthalenedicarboxylate), allows researchers to investigate energy migration and trapping phenomena using fluorescence spectroscopy. [] By analyzing the quenching efficiency, valuable insights into the polymer's photophysical properties and energy transfer mechanisms can be gained. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

